N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine is a heterocyclic compound . It has a molecular formula of C6H8N2OS . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine consists of a pyrano ring fused with a thiazole ring . The molecular weight of the compound is 156.206 Da .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored at a temperature between 28 C .Scientific Research Applications
Synthesis of Novel Compounds
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide serves as a precursor in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. Kumar and Mashelker (2007) explored the synthesis of 1,2,4‐Oxadiazole heterocyclic compounds, indicating the compound's utility in creating derivatives with expected hypertensive activity (Kumar & Mashelker, 2007).
Antibacterial Agents
A study by Palkar et al. (2017) focused on designing and synthesizing novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, revealing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities. The study highlighted the therapeutic potential of these compounds in cancer and inflammation treatment, showcasing the broader applicability of this compound derivatives in pharmacological research (Rahmouni et al., 2016).
Antimycobacterial Activity
Gezginci, Martin, and Franzblau (1998) examined pyridines and pyrazines substituted with various ring systems for their activity against Mycobacterium tuberculosis. The study illustrates the compound's role in developing antimycobacterial agents, highlighting its significance in addressing tuberculosis and related infectious diseases (Gezginci, Martin, & Franzblau, 1998).
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10-2-1-7(5-13-10)11(17)15-12-14-8-3-4-18-6-9(8)19-12/h1-2,5H,3-4,6H2,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXFXFWQYLJESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.